

An In-depth Technical Guide on 14-Methyldocosanoyl-CoA

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Compound of Interest		
Compound Name:	14-Methyldocosanoyl-CoA	
Cat. No.:	B15547959	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methyldocosanoyl-CoA is a very long-chain acyl-coenzyme A (CoA) derivative. As a member of the branched-chain fatty acid (BCFA) family, specifically a mid-chain methyl-branched very-long-chain fatty acid (VLCFA), its unique structure suggests specialized biological roles. This technical guide synthesizes the current understanding of **14-Methyldocosanoyl-CoA**, including its chemical properties, probable biosynthetic pathways, potential biological significance, and the experimental methodologies relevant to its study. While direct research on this specific molecule is limited, this guide extrapolates from the broader knowledge of BCFAs and VLCFAs to provide a comprehensive resource for researchers.

Introduction to 14-Methyldocosanoyl-CoA

14-Methyldocosanoyl-CoA is the activated form of 14-methyldocosanoic acid, a 23-carbon saturated fatty acid with a methyl group at the 14th carbon position. The addition of a coenzyme A molecule to the carboxyl group of the fatty acid makes it metabolically active, ready to participate in various biochemical reactions.

Chemical Properties



Property	Value	Source
Molecular Formula	C44H80N7O17P3S	INVALID-LINK
Molecular Weight	1104.13 g/mol	INVALID-LINK

Biosynthesis of 14-Methyldocosanoyl-CoA

The precise biosynthetic pathway of 14-methyldocosanoic acid has not been explicitly detailed in the available literature. However, it can be inferred from the established mechanisms of branched-chain and very-long-chain fatty acid synthesis. The pathway likely involves two key stages: the synthesis of a methyl-branched fatty acid precursor and its subsequent elongation to a 23-carbon chain.

Synthesis of the Branched-Chain Precursor

The initial steps in the biosynthesis of BCFAs typically utilize branched-chain amino acids (BCAAs) as primers. In bacteria, the metabolism of BCAAs is closely linked to the synthesis of BCFAs.[1] The BCAA is first converted to a branched-chain α -ketoacid, which is then decarboxylated to form a branched short-chain acyl-CoA. This acyl-CoA then serves as the primer for the fatty acid synthase (FAS) system.

Elongation to a Very-Long-Chain Fatty Acid

Once the methyl-branched precursor is formed, it undergoes elongation to form the 23-carbon chain of 14-methyldocosanoic acid. This elongation process occurs in the endoplasmic reticulum and involves a four-step cycle catalyzed by a multi-enzyme complex known as the elongase.[2][3] Each cycle adds two carbon atoms from malonyl-CoA.[2][3]

The enzymes involved in this elongation cycle are:

- 3-keto-acyl-CoA synthase (KCS): Condenses the acyl-CoA with malonyl-CoA.[2][3]
- 3-keto-acyl-CoA reductase (KCR): Reduces the resulting 3-keto-acyl-CoA.[2][3]
- 3-hydroxy-acyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxy-acyl-CoA.[2][3]



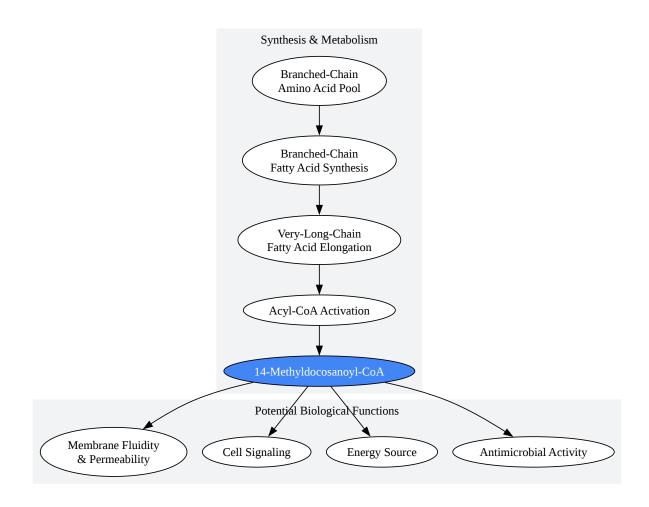
 trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to yield a twocarbon elongated acyl-CoA.[2][3]

This cycle is repeated until the desired chain length of 23 carbons is achieved.

Activation to 14-Methyldocosanoyl-CoA

The final step in the biosynthesis is the activation of 14-methyldocosanoic acid to its CoA derivative. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (ACSVL).[4] These enzymes are essential for activating fatty acids for their subsequent metabolic fates.[5]





Caption: Proposed biosynthesis of 14-Methyldocosanoyl-CoA.

Biological Significance



While the specific functions of **14-Methyldocosanoyl-CoA** are not well-documented, the roles of BCFAs and VLCFAs provide insights into its potential biological significance.

Membrane Structure and Fluidity

BCFAs are crucial components of bacterial cell membranes, where they help to maintain membrane fluidity and function.[6] The methyl branch disrupts the tight packing of fatty acid chains, which lowers the melting point and increases the fluidity of the membrane. This is particularly important for bacteria to adapt to different environmental temperatures.

Potential Roles in Higher Organisms

In humans, BCFAs are found in various tissues and fluids, including the skin, vernix caseosa, and the gastrointestinal tract.[7] They are thought to play a role in skin integrity, the development of the gut microbiota in infants, and may have anti-inflammatory and anti-cancer properties.[5][7] VLCFAs are essential components of ceramides in membrane lipids and are precursors for signaling molecules.[8]

Experimental Protocols

The study of **14-Methyldocosanoyl-CoA** requires specialized analytical techniques due to its long-chain and branched nature.

Extraction and Analysis of 14-Methyldocosanoic Acid

Extraction:

- Homogenize the biological sample (e.g., bacterial pellet, tissue) in a suitable solvent system, such as chloroform:methanol (2:1, v/v), according to the Folch method.
- After phase separation, collect the lower organic phase containing the lipids.
- Evaporate the solvent under a stream of nitrogen.

Derivatization and GC-MS Analysis:

Saponify the lipid extract with methanolic NaOH to release the fatty acids.



- Methylate the fatty acids using BF3-methanol to form fatty acid methyl esters (FAMEs).
- Extract the FAMEs with hexane.
- Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify 14-methyldocosanoic acid based on its retention time and mass spectrum.

Analysis of 14-Methyldocosanoyl-CoA

Extraction:

- Homogenize the sample in a solution containing an antioxidant (e.g., butylated hydroxytoluene) to prevent degradation.
- Perform a solid-phase extraction (SPE) to isolate the acyl-CoAs.

LC-MS/MS Analysis:

- Separate the acyl-CoAs using reverse-phase liquid chromatography.
- Detect and quantify **14-Methyldocosanoyl-CoA** using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[4][7]

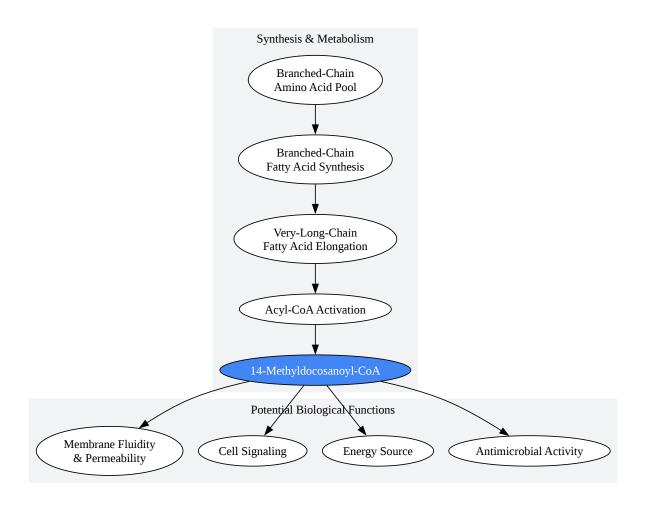
Acyl-CoA Synthetase Activity Assay

The activity of the very-long-chain acyl-CoA synthetase that produces **14-Methyldocosanoyl-CoA** can be measured using a radiometric assay.[5]

- Incubate a cell or tissue lysate with ATP, coenzyme A, Mg2+, and radiolabeled 14methyldocosanoic acid.
- After the reaction, separate the unreacted fatty acid from the acyl-CoA product using a phase-partitioning method.
- Quantify the amount of radiolabeled 14-Methyldocosanoyl-CoA formed using scintillation counting.

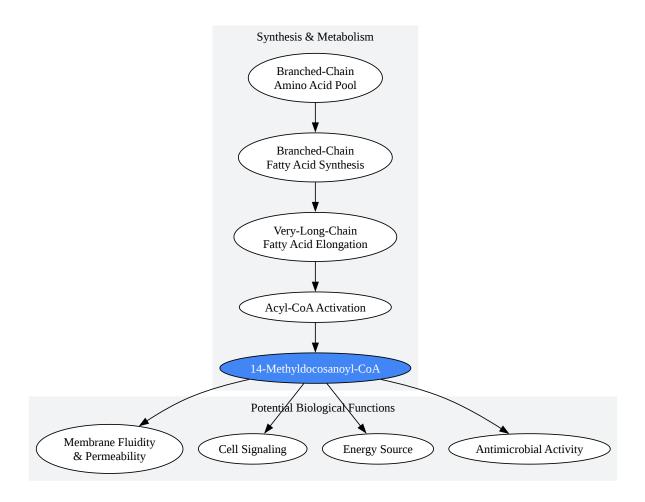
Visualization of Pathways and Workflows





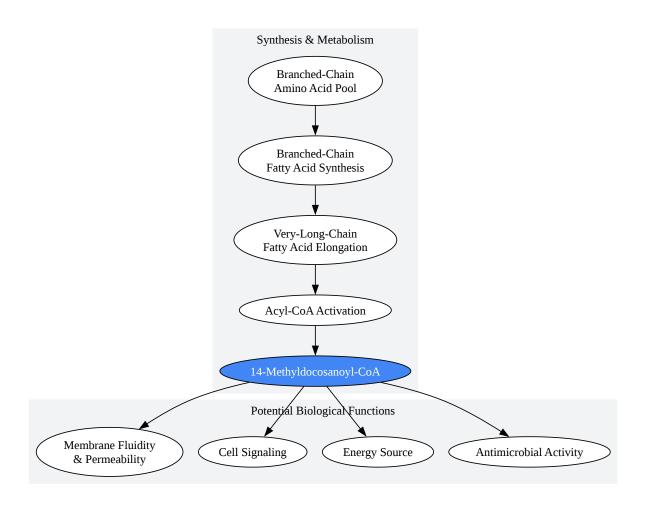
Caption: Proposed biosynthesis of 14-Methyldocosanoyl-CoA.





Caption: General experimental workflow for the analysis.





Caption: Logical relationship of synthesis and function.

Conclusion and Future Directions



14-Methyldocosanoyl-CoA represents an intriguing yet understudied molecule at the intersection of branched-chain and very-long-chain fatty acid metabolism. While its precise roles are yet to be fully elucidated, its structural characteristics suggest important functions in membrane biology and cellular signaling, particularly in organisms that produce such complex lipids, such as certain bacteria. Future research should focus on identifying the specific enzymes involved in its biosynthesis, quantifying its abundance in various biological systems, and exploring its functional significance in health and disease. The development of targeted analytical methods and the use of genetic and metabolomic approaches will be crucial in advancing our understanding of this unique acyl-CoA derivative.

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